Cas no 116758-66-8 (Urea,N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenyl-)

Urea,N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenyl- structure
116758-66-8 structure
Product Name:Urea,N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenyl-
CAS No:116758-66-8
MF:C16H12N4O3S
MW:340.356481552124
CID:234688
PubChem ID:870137
Update Time:2025-04-19

Urea,N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Urea,N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenyl-
    • 1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
    • Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl-
    • Cambridge id 5790392
    • 116758-66-8
    • N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
    • AB00097023-01
    • DTXSID90151499
    • Oprea1_727169
    • AKOS000599604
    • N-(5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenylurea
    • Inchi: 1S/C16H12N4O3S/c21-15(17-11-4-2-1-3-5-11)18-16-20-19-14(24-16)10-6-7-12-13(8-10)23-9-22-12/h1-8H,9H2,(H2,17,18,20,21)
    • InChI Key: AQGWFVILXOJNAN-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1C1C=CC2=C(C=1)OCO2)NC(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 340.06316
  • Monoisotopic Mass: 340.063011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.531
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.748
  • PSA: 85.37
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